molecular formula C30H29N5O3 B2637004 4-tert-butyl-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide CAS No. 1111035-03-0

4-tert-butyl-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide

Cat. No. B2637004
CAS RN: 1111035-03-0
M. Wt: 507.594
InChI Key: LGDFUGGPHPTOKV-UHFFFAOYSA-N
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Description

The compound “4-tert-butyl-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide” is a complex organic molecule. It appears to contain several functional groups, including a tert-butyl group, an oxadiazole ring, an imidazole ring, and a benzamide group .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups . Unfortunately, the specific structure of this compound was not found in the available resources.

Scientific Research Applications

Crystal Structure and Computational Analysis

Research into compounds structurally related to 4-tert-butyl-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide has included the synthesis and crystal structure determination of novel piperazine derivatives. These compounds have been analyzed using single crystal X-ray diffraction studies and computational density functional theory (DFT) calculations to understand their electrophilic and nucleophilic sites, alongside intermolecular hydrogen bonding contributing to crystal packing and Hirshfeld surface analysis for intermolecular contacts (Kumara et al., 2017).

Anticancer and Nematocidal Activities

Derivatives sharing a core structure with 4-tert-butyl-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide have been designed, synthesized, and evaluated for their anticancer activity against various cancer cell lines, showing significant potential in comparison to reference drugs (Ravinaik et al., 2021). Additionally, novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety have shown good nematocidal activity, indicating potential as lead compounds for nematicide development (Liu et al., 2022).

Antimicrobial and Antioxidant Activities

Compounds structurally similar to 4-tert-butyl-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide have been synthesized and assessed for their antimicrobial activities, showing significant antibacterial activity against various bacteria (Rai et al., 2009). Also, the antioxidant activity of 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives has been explored, with some compounds demonstrating significant radical scavenging abilities (Mallesha et al., 2014).

Mechanism of Action

The mechanism of action of this compound is not clear from the available resources . It’s possible that the compound could interact with biological systems in a manner similar to related compounds, but this would require further investigation.

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available resources . As with any chemical compound, appropriate safety precautions should be taken when handling it.

properties

IUPAC Name

4-tert-butyl-N-[4-[[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N5O3/c1-30(2,3)23-11-7-22(8-12-23)28(36)32-24-13-5-20(6-14-24)17-35-18-26(31-19-35)29-33-27(34-38-29)21-9-15-25(37-4)16-10-21/h5-16,18-19H,17H2,1-4H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGDFUGGPHPTOKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C4=NC(=NO4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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